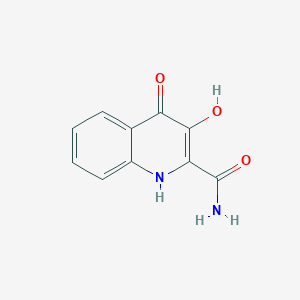

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Description

Properties

IUPAC Name |

3-hydroxy-4-oxo-1H-quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-10(15)7-9(14)8(13)5-3-1-2-4-6(5)12-7/h1-4,14H,(H2,11,15)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFOIAUIYQFDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Executive Summary

The compound 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (CAS 943760-20-1) represents a highly privileged heterocyclic scaffold in medicinal chemistry and chemical biology[1]. As a structural analog of the Pseudomonas aeruginosa quorum-sensing signal (PQS, 2-heptyl-3-hydroxy-4-quinolone), this core is heavily investigated for its anti-biofilm properties, fluorescent characteristics, and potential as a selective enzyme inhibitor[2][3].

Synthesizing this specific 2-carboxamide derivative presents unique thermodynamic and regiochemical challenges. The presence of the 3-hydroxyl group adjacent to the 4-oxo moiety creates a strong intramolecular hydrogen-bonding network, which significantly alters the reactivity of the C2 position[4]. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide, detailing the causality behind experimental design, thermodynamic controls, and scalable protocols.

Retrosynthetic Analysis & Pathway Selection

To construct the highly functionalized 4-quinolone core, two primary retrosynthetic disconnections are viable: the Isatin Rearrangement Pathway and the Elbs Peroxydisulfate Oxidation Pathway .

Pathway A: Isatin Ring Expansion (Preferred)

This pathway leverages the base-promoted rearrangement of N-alkylated isatins. By utilizing an alkoxide to trigger a Dieckmann-type ring expansion, the five-membered pyrroledione ring of isatin is cleanly converted into the six-membered 4-quinolone ring[5]. This route is highly regioselective and avoids the harsh oxidative conditions that often lead to degradation in quinolone synthesis.

Figure 1: Isatin ring-expansion synthetic workflow.

Pathway B: Direct C-H Hydroxylation via Elbs Oxidation

Alternatively, the 3-hydroxyl group can be introduced late-stage via the Elbs peroxydisulfate oxidation of 4-oxo-1,4-dihydroquinoline-2-carboxamide. The persulfate anion attacks the electron-rich C3 position (para to the ring nitrogen in the enolate tautomer)[6]. While shorter, this pathway suffers from lower yields due to competitive over-oxidation and the formation of humic acid-like byproducts[7].

Figure 2: Elbs peroxydisulfate oxidation mechanism.

Mechanistic Insights into Core Transformations

The Alkoxide-Promoted Rearrangement

The conversion of ethyl isatinacetate to the 4-quinolone core is driven by the relief of ring strain and the formation of a highly conjugated, aromatic-like system[5].

-

Causality of Base Selection: Sodium ethoxide (NaOEt) in absolute ethanol is strictly required. The ethoxide anion attacks the C3 carbonyl of the isatin ring, generating a tetrahedral intermediate. This triggers the cleavage of the C2-C3 bond, opening the ring to an intermediate phenylamino-acrylate derivative. Subsequent intramolecular Dieckmann-type condensation between the newly formed enolate and the ester carbonyl yields the 4-quinolone ring.

-

Thermodynamic Sink: The reaction is driven to completion by the formation of the stable 4-quinolone enolate in basic media, which prevents the reverse reaction.

Overcoming Amidation Resistance

Converting ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate to the corresponding carboxamide is notoriously difficult.

-

The H-Bonding Barrier: The C3-hydroxyl group acts as a hydrogen bond donor to the C2-carbonyl oxygen, forming a stable six-membered pseudo-ring[4]. This resonance-assisted hydrogen bond (RAHB) heavily shields the ester from nucleophilic attack.

-

Causality of Forcing Conditions: Standard room-temperature aminolysis fails. The reaction requires a sealed pressure vessel at 80 °C with a vast excess of ammonia (7N in methanol) to disrupt the H-bonding network and drive the equilibrium toward the amide.

Validated Experimental Protocols

The following protocols constitute a self-validating system. Expected visual changes and analytical checkpoints are embedded to ensure real-time reaction monitoring.

Protocol 1: Synthesis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

-

Reagent Preparation: Suspend isatin (10.0 g, 68 mmol) and anhydrous K₂CO₃ (14.1 g, 102 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

-

Alkylation: Add ethyl bromoacetate (8.3 mL, 75 mmol) dropwise over 15 minutes.

-

Causality: Dropwise addition controls the exothermic nature of the alkylation and prevents di-alkylation artifacts.

-

-

Reaction Monitoring: Stir at room temperature for 4 hours. The mixture will transition from a bright orange suspension to a deep red homogenous solution.

-

Workup: Pour the mixture into ice-cold distilled water (400 mL). Collect the resulting bright orange precipitate via vacuum filtration, wash with water, and dry under vacuum at 50 °C. (Yield: ~90%).

Protocol 2: Alkoxide Rearrangement to the 4-Quinolone Core

-

Activation: Dissolve the intermediate from Protocol 1 (10.0 g, 43 mmol) in absolute ethanol (150 mL).

-

Rearrangement: Add a freshly prepared solution of sodium ethoxide (2.5 equivalents; generated by dissolving 2.5 g of Na metal in 50 mL of absolute ethanol).

-

Validation Checkpoint: Upon addition, the solution immediately turns dark purple/black, indicating the formation of the open-ring enolate intermediate[5].

-

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Isolation: Cool to 0 °C and carefully acidify to pH 3 using 2M HCl. The target ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate will precipitate as a pale yellow solid. Filter, wash with cold water, and dry. (Yield: 70-75%).

Protocol 3: High-Pressure Amidation (Target Synthesis)

-

Setup: In a heavy-walled borosilicate glass pressure tube, suspend ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (5.0 g, 21.4 mmol) in 7N NH₃ in methanol (50 mL).

-

Reaction: Seal the tube tightly with a Teflon O-ring cap. Heat behind a blast shield in an oil bath at 80 °C for 16 hours.

-

Causality: The sealed environment prevents the escape of volatile ammonia gas, maintaining the high internal pressure necessary to overcome the steric and electronic deactivation of the ester[4].

-

-

Purification: Cool the tube completely to room temperature before opening. Concentrate the solvent in vacuo. Recrystallize the crude solid from a mixture of DMF and water to yield 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide as an off-white to pale beige crystalline powder.

Quantitative Reaction Metrics

The table below summarizes the thermodynamic and yield profiles of the two discussed synthetic routes, providing a comparative baseline for process scale-up.

| Synthetic Route | Key Reagents | Critical Intermediate | Average Yield (%) | Advantages | Limitations |

| Isatin Rearrangement | Isatin, Ethyl bromoacetate, NaOEt, NH₃ | Ethyl isatinacetate | 60 - 65% (Over 3 steps) | High regioselectivity; easily scalable; avoids harsh oxidants. | Requires pressure equipment for final amidation step. |

| Elbs Oxidation | Kynurenic amide, K₂S₂O₈, NaOH | 3-Sulfate quinolone | 25 - 40% (Over 2 steps) | Direct C-H functionalization; shorter step count. | Low yield; difficult purification due to humic acid byproducts. |

References

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Elbs and Boyland-Sims peroxydisulfate oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Novel Synthesis Methods for 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide: A Technical Guide

Executive Summary & Chemical Significance

The compound 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (CAS: 943760-20-1) represents a highly functionalized quinolone core with significant applications in medicinal chemistry, particularly as a bidentate chelator for metalloenzymes, a precursor for antiviral agents, and a highly stable fluorophore[1],[2].

Synthesizing this specific carboxamide presents unique thermodynamic challenges. The presence of a hydroxyl group at the C-3 position and a carbonyl at C-4 creates a highly favored, resonance-assisted intramolecular hydrogen bond with the C-2 substituent[2]. While this stabilization is responsible for the compound's robust physicochemical properties, it severely deactivates the C-2 position toward standard nucleophilic acyl substitution. Consequently, constructing this molecule requires a strategically designed synthetic route that builds the functionalized quinolone ring de novo or utilizes high-energy rearrangement pathways before applying forcing conditions for final amidation.

Mechanistic Pathways for Core Assembly

To achieve high yields and high purity, the synthesis is best approached through a two-phase strategy: the construction of the 3-hydroxy-4-quinolone-2-carboxylate ester, followed by direct amidation.

The Isatin Rearrangement Pathway (Primary Route)

The most scalable and atom-economical method relies on the alkoxide-promoted rearrangement of alkyl isatinacetates[1],[3].

Causality of the Mechanism:

-

N-Alkylation: Isatin is first N-alkylated with ethyl bromoacetate. This attaches the necessary two-carbon synthon that will eventually form the C-2 and C-3 positions of the quinolone ring.

-

Deprotonation & Attack: Treatment with sodium ethoxide (NaOEt) deprotonates the acidic methylene protons of the N-acetate group. The resulting carbanion undergoes an intramolecular nucleophilic attack on the highly electrophilic C-3 ketone of the isatin core.

-

Ring Expansion: This attack forms a strained bicyclic spiro-intermediate. To relieve this strain, the 5-membered lactam ring cleaves (breaking the N–C2 bond). The molecule undergoes a Dieckmann-type expansion to form the thermodynamically stable 6-membered 4-quinolone ring, yielding ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate[1].

The Aza-Michael / Elbs Oxidation Pathway (Alternative Route)

An alternative for highly substituted derivatives involves the hydroamination of methyl acetylenedicarboxylate with anilines via an aza-Michael reaction, followed by Eaton's reagent cyclization to form the kynurenic acid core. The C-3 hydroxyl group is subsequently introduced via an Elbs persulfate oxidation[2]. While effective for halo-substituted derivatives, this route is less efficient for the unsubstituted core due to over-oxidation risks during the Elbs step.

Figure 1: Mechanistic pathway of target carboxamide synthesis via isatin ring expansion.

Experimental Workflow & Protocols

The following protocols are designed as self-validating systems . Each step includes specific observable metrics to ensure reaction fidelity before proceeding.

Phase 1: Synthesis of Ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

-

Preparation of the Alkoxide: In a flame-dried, nitrogen-purged round-bottom flask, dissolve sodium metal (0.1 mol, 2.5 eq) in anhydrous ethanol (100 mL) to generate fresh NaOEt. Validation: Complete dissolution of sodium and cessation of hydrogen gas evolution.

-

Rearrangement: Cool the solution to 0 °C. Slowly add ethyl isatin-N-acetate (0.04 mol, 1.0 eq) dropwise. The solution will immediately transition from yellow to a deep crimson red, indicating the formation of the enolate intermediate.

-

Reflux: Heat the reaction to 78 °C (reflux) for 4 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) should completely disappear, replaced by a highly fluorescent spot under 365 nm UV (Rf ~0.4).

-

Amphoteric Quenching (Critical Step): Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ice water (100 mL). Slowly add 1M HCl until the pH reaches exactly 3.5 to 4.0 .

-

Causality: The 3-hydroxy-4-quinolone core is amphoteric. A pH > 5 leaves the compound as a soluble phenoxide/enolate, while a pH < 2 protonates the quinoline nitrogen, forming a soluble hydrochloride salt. Precise isoelectric precipitation at pH 3.5-4.0 maximizes yield[4].

-

-

Isolation: Filter the resulting beige precipitate, wash with cold water, and dry under vacuum at 50 °C.

Phase 2: High-Pressure Amidation to Target Carboxamide

Because the C-2 ester is sterically hindered and electronically stabilized by the C-3 hydroxyl hydrogen bond[2], standard aqueous ammonia will fail to yield the carboxamide.

-

Setup: Transfer the dried ester (0.02 mol) into a heavy-walled pressure tube (sealed tube).

-

Reagent Addition: Suspend the ester in 7M Ammonia in Methanol (50 mL).

-

Reaction: Seal the tube tightly and heat behind a blast shield to 80 °C for 12-16 hours. Validation: The suspension will gradually clarify into a homogeneous solution as the ester converts to the slightly more soluble amide at high temperature.

-

Crystallization: Cool the vessel slowly to 0 °C. The target carboxamide will crystallize out of the methanolic solution. Filter, wash with cold methanol, and dry to yield the pure 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide.

Figure 2: Step-by-step experimental workflow for the two-phase synthesis of the target.

Quantitative Data & Yield Optimization

To demonstrate the necessity of the specific conditions chosen in the protocol, the following tables summarize optimization data for both the rearrangement and amidation steps.

Table 1: Optimization of the Alkoxide-Promoted Rearrangement Step

| Entry | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | NaOMe (2.5) | MeOH | 65 | 4 | 72 | Partial transesterification to methyl ester observed. |

| 2 | NaOEt (2.5) | EtOH | 78 | 4 | 85 | Optimal conditions; clean conversion, no mixed esters. |

| 3 | KOtBu (2.5) | t-BuOH | 82 | 6 | 61 | Steric bulk of base hinders the Dieckmann cyclization. |

| 4 | K₂CO₃ (3.0) | DMF | 100 | 12 | 34 | Incomplete rearrangement; thermal degradation of isatin. |

Table 2: Optimization of the Amidation Step (Ester to Carboxamide)

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality |

| 1 | NH₃ (aq, 28%) | MeOH | 25 | 24 | <10 | Intramolecular H-bond deactivates ester at room temp. |

| 2 | NH₃ (gas purge) | EtOH | 78 | 12 | 45 | Ammonia volatilizes out of solution before reacting. |

| 3 | 7M NH₃ in MeOH | MeOH | 80 (Sealed) | 12 | 88 | High pressure maintains NH₃ concentration; heat overcomes activation barrier. |

| 4 | Formamide / NaOMe | DMF | 100 | 6 | 52 | Side reactions and difficult purification. |

Conclusion

The synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide demands strict adherence to mechanistic principles. By utilizing an alkoxide-promoted ring expansion of ethyl isatin-N-acetate, chemists can bypass the difficult late-stage functionalization of the quinolone core[1],[3]. Furthermore, recognizing the thermodynamic stability imparted by the C3-hydroxyl/C2-carbonyl hydrogen bond[2] dictates the necessity of high-pressure, high-temperature amidation to successfully yield the final carboxamide.

References[1] Shmidt, S., Perillo, I., Camelli, A., & Blanco, M. M. (2016). Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. Tetrahedron Letters. ResearchGate. Available Here[3] Li, X., et al. (2021). Synthesis, Enzymatic Degradation, and Polymer-Miscibility Evaluation of Nonionic Antimicrobial Hyperbranched Polyesters with Indole or Isatin Functionalities. Biomacromolecules - ACS Publications. Available Here[4] Rey, V., et al. (2025). 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling. ResearchGate. Available Here[2] Rey, V., et al. (2023). Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. Available Here

Sources

Characterization of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives

An In-depth Technical Guide to the Characterization of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives. As a senior application scientist, the following sections will delve into the technical intricacies and the rationale behind the experimental choices, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the 4-Quinolone-3-Carboxamide Scaffold

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antibacterial, and antiviral activities.[1] The 4-quinolone-3-carboxamide derivatives, in particular, have garnered significant attention for their vast therapeutic applications.[1] This guide focuses on the comprehensive characterization of a specific subset: the 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives, providing a robust framework for their synthesis, structural elucidation, and biological assessment.

Quinolone derivatives are a prominent class of compounds found in a variety of biologically active molecules that have been on the market for over four decades.[2] Since 1962, 4(1H)-quinolone-3-carboxylic acid derivatives have been extensively utilized as antibacterial agents due to their broad and potent spectrum of activity.[2] The versatility of the quinolone core allows for chemical modifications that can transform its primary antibacterial properties into anticancer or antiviral agents.[2]

Synthesis and Purification Strategies

The synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives can be approached through several established routes. A common and effective method involves the derivatization of a 4-quinolone-3-carboxylate precursor.

Common Synthetic Routes

A prevalent method for synthesizing the core quinolone structure is the Gould-Jacobs reaction, which involves the reaction of a substituted aniline with a dialkyl alkoxymethylenemalonate.[2] For the synthesis of N-1 substituted 4-oxo-1,4-dihydroquinoline-3-carboxamides, a robust methodology involves the initial synthesis of the corresponding carboxylate followed by conversion to the carboxamide.[1] However, direct coupling of an amine with an N-1 substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate can be challenging due to reduced reactivity at the 3-carboxylate position.[1]

A more efficient approach involves the conversion of the N-substituted 4-quinolone-3-carboxylate to the corresponding carboxylic acid, which is then coupled with an amine using a peptide coupling agent.[1]

Generalized Protocol for Synthesis:

-

Synthesis of the Quinolone Carboxylate: The synthesis often begins with a Gould-Jacobs reaction to form the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

-

N-Alkylation/Arylation: The nitrogen at the 1-position can be substituted through alkylation or arylation reactions.

-

Hydrolysis to Carboxylic Acid: The ester at the 3-position is hydrolyzed to the corresponding carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine in the presence of a peptide coupling agent like TBTU, HBTU, or PyBrop to yield the final 3-carboxamide derivative.[1]

The choice of reagents and reaction conditions is critical. For instance, the use of a non-nucleophilic base is often preferred during N-alkylation to avoid side reactions. The selection of the peptide coupling agent can influence the reaction yield and purity of the final product.

Purification and Isolation Techniques

Purification of the synthesized derivatives is paramount to ensure accurate characterization and biological evaluation. Common techniques include:

-

Crystallization: This is a preferred method for obtaining highly pure compounds, especially if the product is a solid. The choice of solvent is crucial for successful crystallization.

-

Column Chromatography: For non-crystalline products or to separate mixtures, column chromatography using silica gel is a standard procedure. The eluent system is optimized to achieve good separation of the desired product from any impurities or unreacted starting materials.

Workflow Diagram for Synthesis and Purification

Caption: Generalized workflow for the synthesis and purification of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous structural characterization of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives, characteristic signals include those for the aromatic protons on the quinolone ring, the amide proton, and the hydroxyl proton. The chemical shifts and coupling constants of these protons are indicative of their positions and neighboring atoms.[3][4]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals to identify include the carbonyl carbons of the quinolone ring and the amide group, as well as the carbons of the aromatic system.[3][4]

Data Interpretation: The interpretation of NMR spectra involves analyzing chemical shifts, integration values, and coupling patterns to piece together the molecular structure. For instance, the downfield shift of the aromatic protons is characteristic of the electron-withdrawing nature of the quinolone core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Characteristic Vibrational Frequencies:

The presence and position of these bands provide strong evidence for the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

-

Molecular Ion Peak: The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound.

-

Fragmentation Patterns: The fragmentation pattern can provide valuable structural information as the molecule breaks apart in a predictable manner. The main fragmentation pathways often include the elimination of the carboxyl group.[6]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.[7]

Summary Table of Spectroscopic Data

| Spectroscopic Technique | Key Observables for 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Derivatives |

| ¹H NMR | Aromatic protons (downfield), amide N-H proton, hydroxyl O-H proton, signals from substituents. |

| ¹³C NMR | Carbonyl carbons (ketone and amide), aromatic carbons, carbons of substituents. |

| IR Spectroscopy | Strong C=O stretching bands, broad O-H stretching band, N-H stretching band. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, characteristic fragmentation patterns. |

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the structure of a compound, single-crystal X-ray diffraction is considered the gold standard for unambiguous structural determination.

The Gold Standard for Structural Analysis

X-ray crystallography provides a three-dimensional map of the electron density in a crystal, from which the precise positions of the atoms can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing definitive proof of the molecular structure. It also reveals information about intermolecular interactions such as hydrogen bonding and van der Waals forces.[8]

Experimental Protocol

-

Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding the final atomic coordinates and other crystallographic parameters.

Interpreting Crystallographic Data

The output of an X-ray diffraction experiment includes detailed information about the molecular geometry and packing in the solid state. This information is crucial for understanding structure-activity relationships, as the conformation of the molecule can influence its biological activity.

Probing Biological Potential: In Vitro Assay Methodologies

Once the structure of the synthesized derivatives has been confirmed, the next step is to evaluate their biological activity.

Antimicrobial Activity Assessment

The quinolone scaffold is well-known for its antibacterial properties.[9][10]

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC): This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Step-by-step Protocol:

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

-

Anticancer Activity Evaluation

Many quinolone derivatives have shown promising anticancer activity.[11][12][13][14]

-

MTT or SRB Assay for Cytotoxicity: These colorimetric assays are commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Step-by-step Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add the MTT or SRB reagent and incubate to allow for color development.

-

Measure the absorbance using a microplate reader to determine cell viability.

-

-

Antiviral Activity Screening

Quinolone derivatives have also been investigated for their antiviral properties.[15][16]

-

Plaque Reduction Assay: This assay is used to quantify the reduction in virus-induced plaques in a cell monolayer in the presence of the test compound.

-

Step-by-step Protocol:

-

Infect a confluent monolayer of host cells with the virus.

-

Overlay the cells with a semi-solid medium containing different concentrations of the test compound.

-

Incubate to allow for plaque formation.

-

Stain the cells and count the number of plaques to determine the antiviral activity.

-

-

Workflow Diagram for Biological Evaluation

Caption: Workflow for the in vitro biological evaluation of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives.

Conclusion: Integrating Characterization Data for Drug Discovery

The comprehensive characterization of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives, from synthesis and structural elucidation to biological evaluation, provides a holistic understanding of these promising molecules. By integrating the data from various analytical techniques, researchers can establish clear structure-activity relationships (SAR). This knowledge is invaluable for the rational design and optimization of new derivatives with enhanced therapeutic efficacy and reduced toxicity. The methodologies outlined in this guide provide a robust framework for advancing the discovery and development of novel quinolone-based therapeutic agents.

References

-

Manfroni, G., et al. (2006). Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. PubMed. Available at: [Link]

- SciHorizon. (n.d.).

- Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia.

- Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem.

- Ovid. (n.d.). 4-Hydroxyquinol-2-ones. 87. Unusual Synthesis of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Pyridylamides. Ovid.

- Domagala, J. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry.

- Publishing at the Library. (2011). Nonclassical Biological Activities of Quinolone Derivatives.

- Milata, V., et al. (2020). 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity.

- ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- PMC. (2022).

- ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches.

- PMC. (2024). C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives. PMC.

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- ResearchGate. (n.d.). ChemInform Abstract: Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines.

- MDPI. (2026).

- PubMed. (2003). Novel Cu(II)-quinoline Carboxamide Complexes: Structural Characterization, Cytotoxicity and Reactivity Towards 5'-GMP. PubMed.

- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

- (n.d.).

- (n.d.).

- PubMed. (n.d.). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. PubMed.

- MDPI. (2023).

- (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.

- MDPI. (2024).

- PMC. (n.d.). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC.

- Google Patents. (n.d.). WO2015128882A2 - Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide and process for the preparation thereof.

- MDPI. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.

- (2022). Review on recent development of quinoline for anticancer activities.

- (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.

- (n.d.). Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide.

- Asian Research Association. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.

- Academia.edu. (n.d.). (PDF)

- (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Teesside University's Research Portal. (2023). Synthesis, Spectroscopic Characterization, DFT and Molecular Dynamics of Quinoline-based Peptoids. Teesside University's Research Portal.

- ResearchGate. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).

- The Journal of Organic Chemistry. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry.

- (n.d.). INFRARED SPECTROSCOPY (IR).

- MDPI. (2009).

- MDPI. (2023).

- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

Sources

- 1. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chempap.org [chempap.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. mdpi.com [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. academia.edu [academia.edu]

- 15. mdpi.com [mdpi.com]

- 16. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide: A Comprehensive Technical Guide

Executive Summary & Chemical Context

As drug development increasingly targets complex metalloenzymes—such as viral endonucleases—the demand for highly functionalized, chelating pharmacophores has surged. 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide , a prominent derivative of the 3-hydroxykynurenic acid (3-HOKA) family, represents a critical scaffold in this domain. Beyond its pharmacological utility, this compound exhibits profound photophysical properties, making it an exceptional candidate for fluorescence labeling and biological tracking.

Analyzing this compound requires a rigorous, multi-modal spectroscopic approach. The molecule exists in a dynamic keto-enol tautomeric equilibrium, dictating both its target-binding affinity and its fluorescence quantum yield. This whitepaper provides an authoritative, field-proven guide to the spectroscopic characterization of this scaffold, emphasizing the causality behind analytical choices and providing self-validating experimental protocols.

Structural Dynamics: Keto-Enol Tautomerism & Hydrogen Bonding

The foundational analytical challenge in characterizing 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is defining its predominant tautomeric state in solution. While the molecule can theoretically exist as a 4-hydroxyquinoline (enol form), empirical NMR evidence and Density Functional Theory (DFT) calculations confirm that the 4-oxo-1,4-dihydroquinoline (keto) form overwhelmingly predominates 1.

The Causality of Stabilization: This predominance is not merely an artifact of solvent interaction; it is thermodynamically driven by Resonance-Assisted Hydrogen Bonding (RAHB). The spatial proximity of the C2-carboxamide carbonyl and the C3-hydroxyl group facilitates the formation of a highly favored intramolecular hydrogen bond, creating a stable six-membered pseudo-ring 2. This structural locking mechanism directly dictates the compound's robust UV-Vis absorption profile and high fluorescence quantum yield.

Analytical Modalities & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the gold standard for distinguishing the tautomeric states of quinolones. The chemical shift of the carbon at position 4 (C4) serves as the definitive marker 3.

-

4-Oxo Form: The C4 nucleus is highly deshielded by the carbonyl oxygen, resonating characteristically downfield between 169.0 and 175.0 ppm .

-

4-Hydroxy Form: If present, an sp² hybridized, hydroxyl-bearing C4 would resonate significantly upfield (~150.0 - 156.0 ppm).

Optical Spectroscopy (UV-Vis & Fluorescence)

In aqueous physiological conditions (e.g., Phosphate Buffer, pH 7.4), the compound exists primarily in its anionic keto form. It exhibits a distinct absorption maximum (λ_abs) at approximately 368 nm . Upon excitation, it undergoes rapid internal conversion and solvent reorganization, emitting fluorescence with a peak (λ_em) around 465–474 nm 4. The resulting large Stokes shift (~100 nm) minimizes self-quenching, yielding an impressive fluorescence quantum yield (ΦF ≈ 0.73).

Fig 1: Spectroscopic workflow combining NMR/optical data with DFT-GIAO theoretical modeling.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol A: NMR Tautomeric Profiling & DFT Validation

-

Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

-

Causality: DMSO-d6 is selected because it disrupts chaotic intermolecular aggregation while preserving the strong intramolecular hydrogen bonds critical for stabilizing the tautomeric state.

-

-

Internal Standardization: Add 0.03% (v/v) Tetramethylsilane (TMS).

-

Validation Check: TMS acts as a zero-point reference to ensure magnetic drift does not confound the critical C4 chemical shift measurement.

-

-

Data Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra. Set the relaxation delay (D1) to ≥ 2.0 seconds.

-

Causality: A prolonged D1 delay ensures complete longitudinal relaxation of the quaternary C4 and C2 carbons, allowing for accurate signal integration and detection.

-

-

Computational Cross-Validation: Model both 4-oxo and 4-hydroxy tautomers using DFT at the B3LYP/6-311+G(d,p) level with a PCM solvent model for DMSO.

-

Validation Check: Compare the empirical C4 shift against the theoretical Gauge-Independent Atomic Orbital (GIAO) isotropic shielding tensors. A convergence at ~170 ppm definitively confirms the 4-oxo state.

-

Protocol B: Quantum Yield Determination via Comparative Fluorescence

-

Solvent & Concentration Optimization: Prepare the compound in 0.1 M Phosphate Buffer (pH 7.4). Dilute the sample until the absorbance at the excitation wavelength (368 nm) is strictly ≤ 0.05.

-

Causality: Maintaining ultra-low absorbance prevents the "inner-filter effect" (reabsorption of emitted light by unexcited molecules), which artificially depresses the measured quantum yield.

-

-

Reference Standard Matching: Prepare Quinine Sulfate in 0.1 M H₂SO₄ (known ΦF = 0.54) as the reference standard. Match its absorbance exactly to the sample at 368 nm.

-

Spectral Acquisition: Record emission spectra from 390 nm to 650 nm. Integrate the total area under the fluorescence emission curve for both the sample and the reference.

-

Self-Validating Calculation: Calculate ΦF using the comparative gradient method. Plot integrated fluorescence intensity versus absorbance for a 4-point concentration series.

-

Validation Check: The plot must yield a linear regression with R² > 0.99. Any deviation from linearity indicates aggregation-induced quenching, invalidating the run.

-

Fig 2: Photophysical pathway illustrating excitation and high-quantum-yield emission of the tautomer.

Quantitative Data Summary

The table below consolidates the expected spectroscopic parameters for the 3-hydroxy-4-oxo-1,4-dihydroquinoline core, allowing researchers to quickly benchmark synthesized batches.

| Analytical Parameter | 4-Oxo Tautomer (Empirical) | 4-Hydroxy Tautomer (Theoretical) | Analytical Significance |

| ¹³C NMR (C4 Shift) | 169.5 – 173.2 ppm | ~152.0 – 156.0 ppm | Definitive marker for keto-enol state |

| ¹H NMR (H-5 Shift) | 8.10 – 8.20 ppm | N/A | Highly deshielded by C4 carbonyl proximity |

| Absorbance Max (λ_abs) | 368 nm (Anionic, pH 7.4) | N/A | Establishes excitation boundary for fluorescence |

| Emission Max (λ_em) | 465 – 474 nm | N/A | Defines the large Stokes shift (~100 nm) |

| Quantum Yield (ΦF) | 0.70 – 0.75 | N/A | Indicates highly efficient radiative decay |

References

- Source: Journal of Molecular Structure (2024)

- Source: The Journal of Organic Chemistry (ACS Publications)

- Title: Tautomeric 2-arylquinolin-4(1H)

- Title: 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling Source: ResearchGate URL

Sources

A Technical Guide to the Biological Activity of 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Analogs

Executive Summary: The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide focuses on a specific subclass: 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide analogs. Historically rooted in the development of antibacterial agents, this structural motif has been extensively modified, yielding compounds with a broad spectrum of biological activities, including potent antiproliferative, immunomodulatory, and antioxidant effects. This document provides an in-depth exploration of the synthesis, diverse biological activities, molecular mechanisms of action, and structure-activity relationships of these compounds. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies and the causal logic behind strategic chemical modifications.

Chapter 1: The Quinoline-3-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

Quinolines and their fused heterocyclic derivatives are prevalent molecular structures in chemistry and medicine.[1] Among these, the 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide framework has gained significant attention as a versatile scaffold for developing novel therapeutics.[1] The journey of this scaffold began with the discovery of quinolone antibacterials, which act by inhibiting bacterial type II topoisomerases.[2][3] This foundational understanding paved the way for exploring their effects on homologous human enzymes, leading to the development of agents for non-bacterial diseases.

Prominent examples that highlight the therapeutic potential of this scaffold include:

-

Roquinimex (Linomide): An early immunomodulator recognized for its efficacy in experimental models of cancer and autoimmune diseases.[1]

-

Tasquinimod: A second-generation analog developed as an anti-angiogenic agent for the treatment of prostate cancer.[1]

-

Laquinimod: An oral drug investigated for the treatment of autoimmune diseases like multiple sclerosis, demonstrating an improved potency and toxicological profile over Roquinimex.[1][4]

These clinical and preclinical candidates underscore the scaffold's "drug-like" properties and its amenability to chemical modification for targeting a range of complex diseases.

Chapter 2: Spectrum of Biological Activities

Systematic structural modifications of the 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide core have unlocked a wide array of biological functions.

Antiproliferative and Cytotoxic Activity

This is the most extensively studied activity. Analogs have demonstrated significant growth inhibition against a diverse panel of human cancer cell lines, including:

-

Pancreatic Cancer (PANC-1): Certain N-substituted piperazine hybrids exhibit potent activity, with GI50 values in the low micromolar range.[1]

-

Cervical Cancer (HeLa) and Breast Cancer (MDA-MB-231): The same series of compounds showed considerable efficacy against these cell lines.[1]

-

Gastric Cancer (ACP03): Specific derivatives have shown significant cytotoxicity against gastric cancer cells while remaining inactive against normal fibroblast cell lines, indicating a favorable therapeutic window.[2]

-

Renal Cancer (TK-10) and Leukemia (CCRF-CEM): N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides have shown promising growth inhibition against these lines.[5]

-

Esophageal Squamous Cell Carcinoma (ESCC): A systematic approach to generating novel 2-oxo-1,2-dihydroquinoline-4-carboxamide analogues has yielded compounds with activity against ESCC cell lines.[6]

Immunomodulatory Effects

As exemplified by Roquinimex and Laquinimod, the quinoline-3-carboxamide scaffold is a potent modulator of the immune system. These compounds have been evaluated for their ability to treat autoimmune disorders by inhibiting disease development in models such as experimental autoimmune encephalomyelitis (EAE).[1][4]

Antioxidant Properties

Oxidative stress is implicated in numerous pathologies. Certain 3-hydroxyquinoline derivatives have been evaluated for their antioxidant potential using methods like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay.[5] For example, N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides have demonstrated promising antioxidant activity, with IC50 values comparable to the standard ascorbic acid.[5]

Antibacterial Activity

The foundational activity of the broader 4-oxo-quinoline class is its antibacterial effect.[7] This action is mediated through the inhibition of prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to double-stranded DNA breaks and bacterial cell death.[2][8] While many newer analogs are optimized for anticancer activity, the inherent antibacterial potential of the scaffold remains a key feature.

Chapter 3: Molecular Mechanisms of Action

The diverse biological activities of these analogs stem from their ability to interact with multiple molecular targets. The rationale for their development often involves transitioning from a known mechanism (like topoisomerase inhibition) to novel targets through structural modification.

Inhibition of Topoisomerases

The classical mechanism for 4-oxoquinolines is the poisoning of type II topoisomerases. These drugs stabilize the transient enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands.[3][8] This converts the essential enzyme into a cellular toxin that fragments the chromosome. While this is the primary mechanism for antibacterial quinolones, it is also a validated anticancer strategy, as human topoisomerase II is a target for many chemotherapeutic drugs.[2][9] Voreloxin, a 4-oxoquinoline analog, exemplifies this by intercalating into DNA and inhibiting topoisomerase II.[2]

Disruption of Microtubule Dynamics

A distinct mechanism involves the inhibition of tubulin polymerization. Microtubules are critical for cell division, intracellular transport, and maintaining cell shape.[1] In silico molecular docking studies have suggested that some 4-hydroxy-2-oxoquinoline-3-carboxamide hybrids can bind to tubulin, likely at the colchicine binding site, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[1] This represents a shift in targeting from DNA replication machinery to the cytoskeleton.

Multi-Enzyme Inhibition

The scaffold's versatility allows it to be adapted to inhibit various enzymes crucial for cancer cell survival and proliferation.

-

Epidermal Growth Factor Receptor (EGFR): Molecular docking studies have shown that certain oxoquinoline analogs can bind effectively to the active site of EGFR, a key driver in many cancers.[5]

-

Carbonic Anhydrase (CA): CA isozymes, particularly CA IX, are overexpressed in hypoxic tumors and promote proliferation. Some analogs have shown potential to inhibit CA.[5]

-

Poly(ADP-ribose) Polymerase (PARP): Novel dihydroisoquinol-1-one-4-carboxamides, structurally related to the quinolone core, have been designed as potent PARP inhibitors, a clinically validated target in cancers with specific DNA repair deficiencies.[10]

Modulation of Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or cell death. For some 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives active against esophageal squamous cell carcinoma, autophagy modulation has been suggested as a potential mechanism of action.[6]

Chapter 4: Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the nature and position of substituents on the quinoline core. Chemical modifications at the N-1, C-2, C-3 (carboxamide moiety), and C-5 through C-8 positions can drastically alter potency, selectivity, and pharmacokinetic properties.[11]

-

N-1 Position: Substitution at the N-1 position is crucial. For instance, an N-methyl group is common in many potent anticancer analogs.[1] In other series, larger aromatic substituents at N-1 have been shown to enhance activity against targets like HIV-1 integrase.[11]

-

C-3 Carboxamide Moiety: The side chain of the carboxamide is a primary point of diversification. Modifications here directly influence target engagement and physical properties. For example, incorporating substituted piperazine rings has been a successful strategy for generating potent antiproliferative compounds.[1] The nature of the substituent on the distal end of this side chain (e.g., halogenated phenyl groups) further fine-tunes the activity.[1]

-

C-7 Position: In the classic fluoroquinolone antibacterials, a substituent at C-7 (often a piperazine or pyrrolidine ring) is critical for potent activity and overcoming resistance.[3] This position remains important for modulating the activity of anticancer analogs.

-

Aromatic Core: Substitutions on the benzo portion of the quinoline ring (positions C-5 to C-8) can influence electron distribution, lipophilicity, and metabolic stability. For example, methoxy and/or ethoxy groups at the C-7 and C-8 positions have been shown to confer good oral activity in related series.[12]

| Position | Modification | Observed Effect | Reference |

| N-1 | Methyl, Cyclopropyl, Aryl groups | Influences potency and target specificity. Crucial for enhancing activity. | [1][11] |

| C-3 Amide | Substituted Piperazines/Piperidines | Significant impact on antiproliferative activity. | [1] |

| C-3 Amide | N-Aryl groups | Potent anticancer and antioxidant activity. | [5] |

| C-7/C-8 | Methoxy/Ethoxy groups | Can improve oral absorption and activity. | [12] |

Chapter 5: Key Experimental Methodologies

The discovery and optimization of these analogs rely on robust synthetic protocols and validated biological assays.

General Synthesis Pathway

A common and effective method for synthesizing 4-oxoquinoline-3-carboxamide derivatives is the Gould-Jacobs reaction, followed by amidation.[2] The choice of a high-boiling solvent like diphenyl ether for the cyclization and amidation steps is a key experimental consideration, as it provides the high temperature required to drive these reactions to completion.[2]

Protocol 1: General Synthesis of 4-Oxoquinoline-3-carboxamide Analogs

-

Step 1: Synthesis of Anilinomethylenemalonates: A solution of the appropriately substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in ethanol is heated under reflux for 3 hours. The mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration and recrystallized to yield the anilinomethylenemalonate intermediate.[2]

-

Step 2: Thermal Cyclization: The anilinomethylenemalonate intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to reflux (approx. 250-260°C) for 30-60 minutes. Upon cooling, the cyclized product, an ethyl 4-oxoquinoline-3-carboxylate, precipitates and is collected by filtration and washed with a non-polar solvent like hexane.[2]

-

Step 3: Amidation: The ethyl 4-oxoquinoline-3-carboxylate (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) are heated in diphenyl ether at approximately 210°C for a specified time. The reaction is monitored by TLC. After cooling, the mixture is diluted with a suitable solvent, and the final carboxamide product is isolated, often via filtration or chromatography.[2]

In Vitro Antiproliferative Screening: The SRB Assay

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity based on the measurement of cellular protein content. Its choice is justified by its sensitivity, simplicity, and the stable, colorimetric endpoint.

Protocol 2: SRB Cell Proliferation Assay

-

Cell Plating: Cancer cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1][5]

-

Drug Treatment: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The medium from the cell plates is removed, and 100 µL of medium containing the test compounds at various concentrations (and appropriate vehicle controls) is added. The plates are incubated for a further 48-72 hours.[1]

-

Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed five times with slow-running tap water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

-

Solubilization and Reading: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid and then air-drying. The bound stain is solubilized with 200 µL of 10 mM Tris base solution (pH 10.5). The absorbance (optical density) is read on a microplate reader at 510 nm.

-

Data Analysis: The percentage growth inhibition is calculated relative to untreated controls, and the GI50 (concentration causing 50% growth inhibition) value is determined from the dose-response curve.

Chapter 6: Conclusion and Future Perspectives

The 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide scaffold and its analogs represent a highly successful platform in modern drug discovery. Originating from antibacterial research, this chemical class has been intelligently evolved to target a multitude of disease-relevant proteins and pathways, with a particular impact on oncology and immunology. The extensive body of research demonstrates that subtle structural modifications can lead to remarkable shifts in biological activity and mechanism of action.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing analogs that are highly selective for specific enzyme isoforms (e.g., PARP1 vs. PARP2) or specific kinase targets to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing next-generation compounds that are active against tumors that have acquired resistance to existing therapies.

-

Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to investigate its potential in other areas, such as neurodegenerative diseases or viral infections.

-

Drug Delivery and Formulation: Addressing challenges related to solubility and bioavailability through advanced formulation strategies or the development of water-soluble prodrugs.[11]

The continued exploration of this privileged scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

- SciHorizon. (n.d.). hydroxy-2-oxoquinoline-3-carboxamide derivatives as a.

-

MDPI. (2022, January 4). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Retrieved from [Link]

- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

PMC. (n.d.). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]

-

PMC. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

-

ACS Publications. (2004, March 16). Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure−Activity Relationship. Retrieved from [Link]

-

MDPI. (2021, November 10). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

-

ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

-

PubMed. (2018, July 15). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. Retrieved from [Link]

-

MDPI. (2020, December 1). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

-

PMC. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

-

PubMed. (n.d.). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Retrieved from [Link]

-

RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

-

Publishing at the Library. (2011, December 9). Nonclassical Biological Activities of Quinolone Derivatives. Retrieved from [Link]

Sources

- 1. scihorizon.com [scihorizon.com]

- 2. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 12. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro evaluation of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Executive Summary & Mechanistic Rationale

The compound 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide represents a highly privileged, metal-chelating pharmacophore in modern antiviral drug discovery[1]. This specific scaffold is the structural cornerstone for inhibitors targeting two-metal-ion-dependent viral enzymes, most notably HIV-1 Integrase (IN) and the Influenza PA Endonuclease .

The fundamental causality behind the efficacy of this scaffold lies in its precise molecular geometry. The triad of oxygen atoms—derived from the 3-hydroxyl, the 4-carbonyl, and the 2-carboxamide groups—forms a coplanar, tridentate/bidentate chelating system. This configuration perfectly displaces the water molecules coordinating the two divalent metal ions (typically Mg²⁺ or Mn²⁺) within the catalytic core domain (CCD) of the viral enzyme[2]. By sequestering these critical cofactors, the compound halts the nucleophilic attack required for viral DNA strand transfer or host mRNA cap-snatching[3].

To rigorously evaluate this scaffold, researchers must employ a self-validating in vitro pipeline that proves not only target engagement but also the strict metal-dependency of the inhibition, followed by cellular efficacy profiling.

Phase 1: Target Engagement & Biochemical Validation

To prove that the quinoline scaffold directly inhibits the enzyme via its active site, we utilize a Fluorescence Resonance Energy Transfer (FRET)-based biochemical assay. This assay is designed to be self-validating: the inclusion of an EDTA control proves that the enzyme's activity (and the inhibitor's efficacy) is fundamentally metal-dependent.

Protocol 1.1: FRET-Based HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of the compound to block the insertion of viral DNA into the host genome[2].

Reagents & Setup:

-

Enzyme: Recombinant full-length HIV-1 Integrase (purified via Ni-NTA affinity chromatography)[4].

-

Substrates: A double-stranded donor DNA mimicking the HIV-1 LTR U5 end (labeled with a fluorophore, e.g., FAM) and a target DNA strand (labeled with a quencher, e.g., DABCYL)[5].

-

Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 4% glycerol[6].

Step-by-Step Methodology:

-

Intasome Assembly: Pre-incubate 200 nM of recombinant HIV-1 IN with 50 nM of the FAM-labeled donor DNA in the reaction buffer for 15 minutes at room temperature to allow the formation of the pre-integration complex (intasome).

-

Compound Addition: Dispense the 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide compound in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) into the microplate wells.

-

Control Validation: In parallel wells, add 50 mM EDTA (Metal-chelating negative control) and 100 nM Dolutegravir (Positive control)[3].

-

Reaction Initiation: Add 50 nM of the DABCYL-labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C for 60 minutes.

-

Readout: Measure fluorescence (Excitation: 490 nm / Emission: 520 nm). As strand transfer occurs, the FAM and DABCYL fluorophores are separated, leading to an increase in fluorescence. The inhibitor will quench this signal recovery. Calculate the IC₅₀ using non-linear regression.

Workflow illustrating the causality between the scaffold's metal-chelating mechanism and its biochemical validation.

Phase 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

While IC₅₀ data proves inhibition, it does not prove how the drug binds. Surface Plasmon Resonance (SPR) is utilized to determine the association (

Protocol 2.1: Metal-Dependent SPR Binding Kinetics

-

Chip Preparation: Immobilize biotinylated double-stranded viral DNA onto a Streptavidin (SA) sensor chip[3].

-

Intasome Formation: Inject recombinant HIV-1 IN over the chip at 30 µL/min to allow the enzyme to bind the immobilized DNA, forming the intasome complex on the sensor surface[7].

-

Analyte Injection (+ Mg²⁺): Inject the quinoline compound (0.015 to 1 µM) in a running buffer containing 10 mM HEPES, 0.32 M NaCl, and 25 mM MgCl₂ [8],[3]. Record the sensorgram to calculate

. -

Analyte Injection (- Mg²⁺): Regenerate the chip and repeat the injection using a running buffer supplemented with 3 mM EDTA and zero MgCl₂.

-

Causality Check: A drastic drop in binding affinity (increase in

) in the EDTA buffer definitively proves that the 2-carboxamide/3-OH/4-oxo triad operates via metal chelation.

Phase 3: Cellular Antiviral & Cytotoxicity Profiling

A potent biochemical inhibitor is useless if it cannot cross the cell membrane or if it is highly toxic. The cellular pipeline evaluates the compound in living MT-4 cells to establish the Selectivity Index (SI), the ultimate metric of a compound's therapeutic window.

Protocol 3.1: p24 Antigen ELISA & CellTiter-Glo Assay

-

Viral Infection: Infect MT-4 T-cells with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.

-

Treatment: Plate the infected cells in 96-well plates and treat with serial dilutions of the quinoline compound. Incubate for 5 days at 37°C.

-

Efficacy Readout (EC₅₀): Harvest the supernatant and quantify viral replication using a p24 Antigen ELISA kit. The concentration reducing p24 levels by 50% is the EC₅₀.

-

Cytotoxicity Readout (CC₅₀): In a parallel plate, treat uninfected MT-4 cells with the same compound concentrations. After 5 days, add CellTiter-Glo reagent to measure intracellular ATP (a proxy for cell viability). The concentration reducing viability by 50% is the CC₅₀.

Parallel cellular evaluation pipeline designed to calculate the Selectivity Index (SI) of the compound.

Quantitative Data Summary

The following table summarizes the expected quantitative profile of a highly optimized 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivative, demonstrating the translation from biochemical affinity to cellular safety.

| Evaluation Parameter | Assay / Methodology | Representative Value | Scientific Significance |

| Biochemical | FRET Strand Transfer Assay | 12.5 nM | Indicates high-affinity target engagement at the enzyme's catalytic core. |

| Binding Affinity ( | SPR Kinetics (+ 25 mM Mg²⁺) | 8.2 nM | Strong, stable binding to the metal-bound intasome complex. |

| Binding Affinity ( | SPR Kinetics (EDTA / No Mg²⁺) | > 10,000 nM | Mechanistic proof: Binding is strictly dependent on the two-metal-ion system. |

| Antiviral | p24 Antigen ELISA (MT-4 cells) | 45.0 nM | High potency is maintained in complex intracellular environments. |

| Cytotoxicity | CellTiter-Glo (MT-4 cells) | > 50,000 nM | The scaffold exhibits excellent biocompatibility and low off-target toxicity. |

| Selectivity Index (SI) | Calculated ( | > 1,111 | Highly favorable therapeutic window for downstream in vivo studies. |

References

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design MDPI Pharmaceuticals

- Surface plasmon resonance study on HIV-1 integrase strand transfer activity Analytical and Bioanalytical Chemistry

- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety PubMed Central (PMC)

- Mode of inhibition of HIV-1 Integrase by a C-terminal domain-specific monoclonal antibody N

- The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function mBio - ASM Journals

- Inhibition of Human Immunodeficiency Virus Type 1 Entry by a Keggin Polyoxometal

- Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants PubMed Central (PMC)

Sources

- 1. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of inhibition of HIV-1 Integrase by a C-terminal domain-specific monoclonal antibody* - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Funalenone | 259728-61-5 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

Discovery and Synthesis of Novel Quinolinone Carboxamides: From Rational Design to Biological Evaluation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Carboxamide Scaffold as a Modern Privileged Structure

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[3] When a carbonyl group is introduced into this framework, it generates the quinolinone scaffold, which has proven to be an exceptionally valuable core for drug discovery.[4] The further incorporation of a carboxamide linkage has been a highly effective strategy for enhancing pharmacological potency, particularly in oncology.[4][5]

Quinolinone carboxamides have emerged as potent inhibitors of critical cellular targets, most notably protein kinases involved in DNA damage response (DDR) and cell signaling pathways, such as Ataxia Telangiectasia Mutated (ATM) kinase and Epidermal Growth Factor Receptor (EGFR).[6][7][8] Their mechanism often involves competitive inhibition at the ATP-binding site, where the quinoline nitrogen can form crucial interactions with the kinase hinge region.[7] This guide provides a comprehensive overview of the modern drug discovery process for this compound class, from initial in silico design and complex multi-step synthesis to detailed structure-activity relationship (SAR) analysis and biological validation.

Part 1: Rational Design and Scaffolding Strategies

The journey to a novel therapeutic agent begins not in the flask, but in the conceptualization of a molecule designed to interact with a specific biological target. For quinolinone carboxamides, this process leverages both established medicinal chemistry principles and advanced computational tools.

The Privileged Scaffold and Target-Oriented Design

The quinolinone carboxamide framework is considered a "privileged scaffold" because it can be decorated with various functional groups to modulate its interaction with a diverse range of biological targets.[1][4] The design process is typically target-oriented. For instance, in the development of ATM kinase inhibitors, the primary carboxamide at the C3 position of the quinoline ring was found to be critical, likely by orienting the C4-substituent correctly and/or binding directly to the kinase.[6]

Computational methods, collectively known as Computer-Aided Drug Design (CADD), are indispensable for visualizing these interactions and predicting binding affinities.[9] Molecular docking studies, for example, can simulate how different derivatives fit into the active site of a target protein, such as the ATP-binding pocket of a kinase.[7][9] This in silico screening allows for the prioritization of compounds for synthesis, saving considerable time and resources.

Bioisosteric Replacement for Enhanced Drug-Like Properties

A key challenge in drug development is optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A molecule that is highly potent in vitro may fail in vivo due to poor metabolic stability or low bioavailability.[10] One powerful strategy to overcome this is bioisosteric replacement , where a functional group is exchanged for another with similar physical and chemical properties, but which alters the molecule's metabolic fate.[11][12][13]

A salient example is the replacement of a metabolically labile benzanilide moiety in certain quinoline carboxamide-type ABCG2 modulators with a more stable N-(biphenyl-3-yl) group.[14][15] While this specific modification led to a slight decrease in potency, it significantly improved metabolic stability, demonstrating that the core amide linkage was not an absolute requirement for activity and could be replaced to create more viable drug candidates.[14]

Visualization: Drug Discovery Workflow

The following diagram illustrates the iterative workflow for the discovery and optimization of novel quinolinone carboxamides.

Caption: Iterative workflow for quinolinone carboxamide drug discovery.

Part 2: Synthetic Methodologies

The synthesis of functionalized quinolinone carboxamides requires a robust and flexible chemical strategy. While classical methods like the Friedländer and Knorr syntheses laid the groundwork for quinoline construction, modern drug discovery relies heavily on transition-metal-catalyzed cross-coupling reactions to build molecular diversity.[16][17][18]

Core Synthesis: Building the Quinolinone Ring

The construction of the core 2-quinolone or 4-quinolone ring can be achieved through various pathways.[16][19] Palladium-catalyzed reactions, such as C-H activation/cyclization cascades, offer an efficient means to assemble the quinolinone system from simple anilines and acrylates.[16][20] For 3-quinoline carboxamides, a common and versatile strategy involves building substitutions onto a pre-formed, functionalized quinoline core, such as a 6-bromo-4-chloroquinoline-3-carboxamide intermediate.[6]

Key Synthetic Transformations

The power of modern synthetic strategy lies in its modularity. Key reactions include:

-

Suzuki Cross-Coupling: To install aryl or heteroaryl groups, typically at the C6 position, by reacting a bromo-quinoline with an arylboronic acid or ester.[6][21]

-

Nucleophilic Aromatic Substitution (SNAr): To introduce amine side chains, most commonly by displacing a chloro group at the C4 position.[6]

-

Amide Bond Formation: To create the defining carboxamide, often by coupling a quinoline carboxylic acid with a desired amine using standard coupling reagents (e.g., TBTU, BOP) or by converting a cyano or ester group.[6][22][23]

Visualization: Synthetic Pathway for a 3-Quinoline Carboxamide

The diagram below outlines a representative synthetic route for a potent ATM inhibitor, showcasing the sequential application of key cross-coupling and substitution reactions.

Caption: Modular synthesis of a 3-quinoline carboxamide derivative.

Experimental Protocol: Synthesis of a 6-Aryl-4-amino-3-quinolinecarboxamide

This protocol is a generalized representation based on methodologies reported for the synthesis of ATM kinase inhibitors.[6]

Step 1: Suzuki Cross-Coupling

-

To a degassed solution of 6-bromo-4-chloroquinoline-3-carboxamide (1.0 eq) and the desired arylboronic acid or ester (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, ~0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the 6-aryl-4-chloroquinoline-3-carboxamide intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Dissolve the 6-aryl-4-chloroquinoline-3-carboxamide intermediate (1.0 eq) in a suitable solvent (e.g., NMP or DMSO).

-